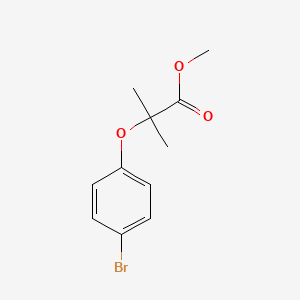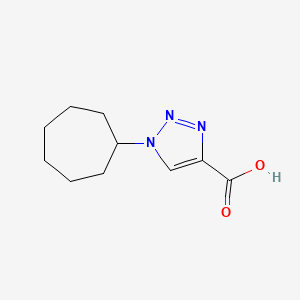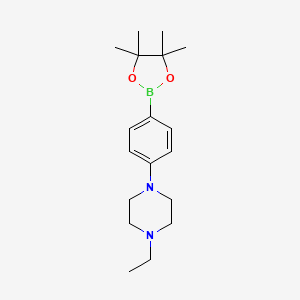![molecular formula C9H6ClNO3 B1425200 Methyl-2-Chlorbenzo[d]oxazol-4-carboxylat CAS No. 1007112-35-7](/img/structure/B1425200.png)
Methyl-2-Chlorbenzo[d]oxazol-4-carboxylat
Übersicht
Beschreibung
“Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is a chemical compound with the linear formula C9H6ClNO3 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is represented by the InChI code1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 . The molecular weight of this compound is 211.6 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” are not available, oxazole derivatives are known to be used in various chemical reactions due to their wide spectrum of biological activities .Physical And Chemical Properties Analysis
“Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is a white to yellow solid . The molecular weight of this compound is 211.6 g/mol . The InChI code for this compound is1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Methyl-2-Chlorbenzo[d]oxazol-4-carboxylat: Derivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Der Oxazolring, eine Kernstruktur in diesen Verbindungen, hat sich gegen eine Vielzahl von mikrobiellen Stämmen als wirksam erwiesen. So haben beispielsweise bestimmte Oxazolderivate Hemmeffekte auf bakterielle und pilzliche Krankheitserreger gezeigt, was auf das Vorhandensein der Oxazol-Einheit zurückzuführen sein könnte .
Antitumor-Eigenschaften
Der Oxazol-Kern ist ein wichtiges Merkmal in vielen Verbindungen mit Antitumoraktivität. Untersuchungen haben gezeigt, dass das Substitutionsschema am Oxazolring die Fähigkeit der Verbindung, gegen Krebszellen zu wirken, deutlich beeinflussen kann. Dies deutet darauf hin, dass This compound als wertvolles Zwischenprodukt bei der Synthese neuer Antitumormittel dienen könnte .
Entzündungshemmende Anwendungen
Oxazolderivate, einschließlich This compound, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Verbindungen können so konzipiert werden, dass sie spezifische Entzündungswege angreifen, was möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente führt .
Antidiabetische Wirkungen
Der Oxazolring findet sich auch in mehreren antidiabetischen Medikamenten. Es wurde berichtet, dass Oxazolderivate antidiabetische Aktivität zeigen können, was sie zu interessanten Kandidaten für weitere Forschung in der Behandlung von Diabetes macht. This compound könnte zur Herstellung neuartiger antidiabetischer Verbindungen verwendet werden .
Antiobesity Aktivität
Einige Oxazolderivate haben sich im Bereich der Antiobesity als vielversprechend erwiesen. Sie können Stoffwechselwege beeinflussen, die mit der Fettspeicherung und dem Energieaufwand verbunden sind. Daher könnte This compound zur Entwicklung neuer Behandlungen für Fettleibigkeit verwendet werden .
Antioxidatives Potenzial
Oxazolverbindungen wurden für ihre antioxidativen Fähigkeiten erkannt. Sie können bei der Beseitigung von freien Radikalen helfen, die für zelluläre Strukturen schädlich sind. Diese Eigenschaft ist vorteilhaft bei der Vorbeugung oxidativer Stress-bedingter Krankheiten, und This compound könnte zur Synthese potenter Antioxidantien beitragen .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate is a derivative of oxazole, a heterocyclic compound that has been shown to have a wide spectrum of biological activities Oxazole derivatives have been reported to interact with various biological targets, including enzymes, receptors, and proteins, depending on their substitution patterns .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by Methyl 2-chlorobenzo[d]oxazole-4-carboxylate would depend on its specific targets.
Biochemical Pathways
Oxazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in antimicrobial, anticancer, anti-inflammatory, and antioxidant activities .
Result of Action
Oxazole derivatives have been reported to have a variety of effects at the molecular and cellular levels, often associated with their biological activities .
Eigenschaften
IUPAC Name |
methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMDXKTDOJUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718826 | |
| Record name | Methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007112-35-7 | |
| Record name | Methyl 2-chloro-4-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007112-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)
![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)


![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)

![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)






![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)